Home > Products > Screening Compounds P21580 > N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine
N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine - 478258-66-1

N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine

Catalog Number: EVT-3278042
CAS Number: 478258-66-1
Molecular Formula: C11H18N4OS
Molecular Weight: 254.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

Compound Description: Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate is a compound that has been studied for its crystal structure and intermolecular interactions using techniques like Hirshfeld surface analysis []. Density functional theory (DFT) calculations were also performed to understand its electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential (MEP).

Ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Derivatives

Compound Description: A series of ethyl 3-alkyl-2-(alkylthio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity []. These compounds were characterized by NMR spectroscopy, confirming their structures. Some derivatives, particularly those with an n-butyl substituent at the 3-position, exhibited significant inhibitory activity against Candida albicans fungi.

N-(4-(Trifluoromethoxy)phenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Compound Description: N-(4-(Trifluoromethoxy)phenyl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine is identified as a potential myristate inhibitor of BCR-ABL []. This suggests its potential application in treating BCR-ABL-mediated disorders.

Classification

This compound can be classified as:

  • Chemical Class: Pyrimidine derivatives
  • Functional Groups:
    • Morpholine (a cyclic amine)
    • Thioether (methylsulfanyl)
    • Amines (pyrimidinamine)
Synthesis Analysis

The synthesis of N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine typically involves several steps that utilize readily available precursors. The synthesis can be outlined as follows:

  1. Starting Materials: The synthesis begins with 2,4-diaminopyrimidine or similar pyrimidine derivatives.
  2. Reactions:
    • Alkylation: The introduction of the ethyl group may involve an alkylation reaction using an appropriate ethylating agent.
    • Thioether Formation: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a methylthio compound reacts with the pyrimidine derivative.
    • Morpholino Group Introduction: The morpholino group is typically added via a reaction with morpholine and an appropriate electrophile that can react with the amine functionality on the pyrimidine ring.

Technical Parameters

The reactions may require specific conditions such as temperature control, solvent selection (e.g., dimethyl sulfoxide or ethanol), and possibly the use of catalysts to facilitate the desired transformations. Yields and purity are often assessed using techniques like gas chromatography or high-performance liquid chromatography.

Molecular Structure Analysis

The molecular structure of N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine can be described as follows:

  • Molecular Formula: C12_{12}H16_{16}N4_{4}S
  • Molecular Weight: Approximately 252.35 g/mol
  • Structural Features:
    • A pyrimidine ring (six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).
    • An ethyl group attached at position 2.
    • A methylthio group at position 2.
    • A morpholino group at position 6.
Chemical Reactions Analysis

N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine may participate in various chemical reactions, including:

  1. Nucleophilic Substitution Reactions: The presence of the morpholino and amine groups allows for nucleophilic attacks on electrophiles, facilitating further derivatization.
  2. Acid-Base Reactions: The amine functionalities can engage in protonation/deprotonation reactions, influencing solubility and reactivity.
  3. Oxidation Reactions: The methylthio group may undergo oxidation to form sulfoxides or sulfones under certain conditions.
Mechanism of Action

Potential Targets

  1. Enzymatic Inhibition: It may inhibit enzymes involved in folate metabolism or DNA synthesis due to its structural similarity to other pyrimidine analogs.
  2. Antimicrobial Activity: Similar compounds have shown potential antimicrobial properties by disrupting bacterial cell wall synthesis or function.
Physical and Chemical Properties Analysis

The physical and chemical properties of N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine include:

  • Appearance: Likely a solid at room temperature, though specific data on color and form may vary.
  • Solubility: Soluble in polar organic solvents such as dimethyl sulfoxide and ethanol; limited solubility in non-polar solvents.
  • Melting Point: Specific melting point data is not provided but can be determined through experimental methods.

Spectroscopic Data

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed to confirm structure and purity.

Applications

N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine has potential applications in various fields:

  1. Pharmaceutical Development: As a lead compound for designing new therapeutic agents targeting cancer or infectious diseases.
  2. Biochemical Research: Useful in studying enzyme mechanisms or cellular pathways involving pyrimidine metabolism.
  3. Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against certain pathogens.
Introduction to PLK4 as a Therapeutic Target in Oncology

Role of Serine/Threonine Protein Kinase PLK4 in Centriole Duplication and Genomic Stability

Polo-like kinase 4 (PLK4) is a master regulator of centriole biogenesis, orchestrating the precise duplication of centrosomes during cell division. As a serine/threonine kinase, PLK4 functions as a molecular scaffold that recruits and phosphorylates downstream substrates essential for procentriole assembly. The kinase's activity is tightly regulated through auto-phosphorylation and ubiquitin-mediated degradation, ensuring that centrioles duplicate exactly once per cell cycle. This precision is biologically critical since centrosomes organize the mitotic spindle apparatus, directly influencing chromosomal segregation accuracy. PLK4 dysregulation disrupts this delicate balance, triggering centrosome amplification (numerical abnormalities), mitotic defects (spindle asymmetry), and chromosomal instability (aneuploidy, micronuclei formation). These aberrations represent fundamental drivers of malignant transformation and tumor evolution, establishing PLK4 as a guardian of genomic integrity [1] [6].

PLK4 Overexpression in Malignancies: Breast Cancer, Colorectal Cancer, and Pediatric Brain Tumors

PLK4 overexpression constitutes an oncogenic driver across diverse solid tumors and hematological malignancies. Transcriptomic and proteomic analyses reveal elevated PLK4 expression in approximately 60-75% of breast carcinomas, where it correlates with higher histological grade, metastatic potential, and poor survival outcomes. In colorectal adenocarcinoma, PLK4 amplification occurs in nearly 40% of cases and associates with microsatellite instability and chemoresistance. Pediatric neuroblastoma exhibits particularly high PLK4 dependency, with TRIM37 amplification creating synthetic lethality to PLK4 inhibition. Mechanistically, PLK4 overexpression drives centrosome amplification (≥3 centrosomes/cell), promoting multipolar mitoses that generate aneuploid daughter cells. This genomic chaos accelerates oncogenic mutations while compromising tumor suppressor functions. Importantly, PLK4 levels increase during malignant progression, suggesting its role in maintaining aggressive phenotypes rather than solely initiating tumorigenesis [3] [6].

Table 1: PLK4 Overexpression in Human Malignancies

Cancer TypeFrequency of PLK4 DysregulationClinical AssociationsValidated Therapeutic Vulnerability
Breast Carcinoma60-70%Metastasis, HER2+ Subtype, Poor SurvivalTRIM37 Amplification
Colorectal Adenocarcinoma30-40%Microsatellite Instability, ChemoresistanceSynthetic Lethality with p53 Loss
Neuroblastoma (Pediatric)50-65%MYCN Amplification, High-Risk DiseaseTRIM37 Co-amplification
Non-Small Cell Lung Cancer45-55%Advanced Stage, Adenocarcinoma SubtypeCentrosome Amplification Phenotype

Limitations of Existing PLK4 Inhibitors: Selectivity Issues and Pharmacokinetic Challenges

First-generation PLK4 inhibitors faced significant pharmacological hurdles that limited clinical translation. Centrinone B, despite demonstrating nanomolar potency (IC₅₀ = 2.7 nM) and excellent selectivity over Aurora kinases, suffers from metabolic instability and negligible oral bioavailability. This necessitates continuous infusion administration, reducing clinical utility. CFI-400945, the first PLK4 inhibitor advanced to Phase II trials for AML/CMML, exhibits concerning off-target activity against PLK1 (IC₅₀ = 30 nM) – a paralog with opposing tumor-suppressive functions. This collateral PLK1 inhibition causes severe hematological toxicities. Additionally, most early inhibitors display suboptimal drug-like properties: excessive lipophilicity (cLogP >4), low aqueous solubility (<10 μg/mL), and high plasma protein binding (>95%), collectively restricting tumor exposure. These limitations underscore the unmet need for structurally novel PLK4 inhibitors with improved selectivity profiles and pharmacokinetic properties suitable for oral dosing [1] [3].

Properties

CAS Number

478258-66-1

Product Name

N-ethyl-2-(methylsulfanyl)-6-morpholino-4-pyrimidinamine

IUPAC Name

N-ethyl-2-methylsulfanyl-6-morpholin-4-ylpyrimidin-4-amine

Molecular Formula

C11H18N4OS

Molecular Weight

254.35 g/mol

InChI

InChI=1S/C11H18N4OS/c1-3-12-9-8-10(14-11(13-9)17-2)15-4-6-16-7-5-15/h8H,3-7H2,1-2H3,(H,12,13,14)

InChI Key

ZXSXUUMZGWNWDZ-UHFFFAOYSA-N

SMILES

CCNC1=CC(=NC(=N1)SC)N2CCOCC2

Solubility

38.2 [ug/mL]

Canonical SMILES

CCNC1=CC(=NC(=N1)SC)N2CCOCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.